Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methylthio)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles. For example, treatment with dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide yields normal substitution products . Another method involves the reaction of thiourea with dimethyl sulfate to form S-methylisothiouronium sulfate, which is then reacted with ethyl 3-dimethylamino-2-formylacrylate to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Nucleophilic Substitution: This compound reacts with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield substitution products.
Oxidation: Oxidation reactions can be carried out using various oxidizing agents, although specific details on the oxidation products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dimethylamine, sodium phenoxide, and sodium thiophenoxide are commonly used.
Major Products Formed
Scientific Research Applications
Ethyl 2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes involved in inflammatory pathways, such as NF-kB, by binding to their active sites . This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Ethyl 2-ethoxypyrimidine-5-carboxylate: This derivative has an ethoxy group instead of a methylthio group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in various fields, including pharmacology and biochemistry.
This compound is characterized by its pyrimidine structure with a methylthio group at the 2-position and an ethyl ester at the 5-position. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : Reacts with nucleophiles such as dimethylamine and sodium phenoxide, yielding substitution products.
- Reduction : Can be reduced using lithium aluminium hydride (LiAlH4) to form ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate.
- Oxidation : Oxidation reactions typically involve potassium dichromate, leading to products like 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound possess significant antibacterial activity against various strains, including:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL .
- Fungal Strains : Demonstrated antifungal activity superior to fluconazole against Candida species .
Anticancer Properties
Research indicates that this compound may have potential as an anticancer agent. In vitro studies have shown cytotoxic effects on several cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The presence of electron-withdrawing groups enhances its inhibitory activity on tumor cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as NF-kB, by binding to their active sites.
- Apoptosis Induction : It promotes apoptosis in cancer cells through modulation of histone deacetylase (HDAC) activity, leading to increased acetylation levels of histones and subsequent cell death .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Kinetic Studies on Oxidation : A study demonstrated first-order kinetics in the oxidation of this compound by potassium dichromate in aqueous perchloric acid, providing insights into its reactivity and potential applications in organic synthesis .
- Antimicrobial Evaluation : In a comparative study, derivatives of this compound were tested against standard antibiotics, revealing enhanced activity against resistant bacterial strains .
- Anticancer Activity Assessment : A recent investigation reported the cytotoxic effects of the compound on human cancer cell lines, suggesting its potential role as a lead compound in cancer therapy development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar pyrimidine derivatives:
Compound Name | Structure | Biological Activity | Notable Features |
---|---|---|---|
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Structure | Antimicrobial | Chlorine substituent enhances reactivity |
Ethyl 2-ethoxypyrimidine-5-carboxylate | Structure | Lower activity | Ethoxy group alters reactivity |
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | Structure | Anticancer | Phenylamino group increases complexity |
Properties
IUPAC Name |
ethyl 2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13-2)10-5-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNRRUKCFUSBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439953 | |
Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-88-1 | |
Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction order of Ethyl 2-(methylthio)pyrimidine-5-carboxylate and potassium dichromate in the studied oxidation reaction?
A1: The research paper states that the oxidation reaction demonstrates first-order dependence on both this compound and potassium dichromate []. This implies that the rate of the reaction is directly proportional to the concentration of each reactant individually.
Q2: What are the identified oxidation products of this compound in the studied reaction?
A2: The study successfully identified two main products resulting from the oxidation of this compound by potassium dichromate: 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde []. This information is crucial for understanding the reaction mechanism and the potential applications of this oxidation process.
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